molecular formula C5H14Cl2N2O2 B13520534 methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride

methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride

Cat. No.: B13520534
M. Wt: 205.08 g/mol
InChI Key: HFKKUQFOZXEFIF-XRIGFGBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2,3-diamino-2-methylpropanoate dihydrochloride is a chemical compound with a unique structure that includes both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2,3-diamino-2-methylpropanoate dihydrochloride typically involves the esterification of an amino acid derivative. One common method is the reaction of (2S)-2,3-diamino-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the ester. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters, such as temperature and pH, are crucial to obtaining a high-quality product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2,3-diamino-2-methylpropanoate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Methyl (2S)-2,3-diamino-2-methylpropanoate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in enzyme inhibition and as a substrate in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of methyl (2S)-2,3-diamino-2-methylpropanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride: Similar structure but with an indazole ring.

    L-Histidine methyl ester dihydrochloride: Contains an imidazole ring and is used in biochemical research.

    L-Cystine dimethyl ester dihydrochloride: Contains a disulfide bond and is used in peptide synthesis.

Uniqueness

Methyl (2S)-2,3-diamino-2-methylpropanoate dihydrochloride is unique due to its combination of amino and ester functional groups, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in multiple research fields.

Properties

Molecular Formula

C5H14Cl2N2O2

Molecular Weight

205.08 g/mol

IUPAC Name

methyl (2S)-2,3-diamino-2-methylpropanoate;dihydrochloride

InChI

InChI=1S/C5H12N2O2.2ClH/c1-5(7,3-6)4(8)9-2;;/h3,6-7H2,1-2H3;2*1H/t5-;;/m0../s1

InChI Key

HFKKUQFOZXEFIF-XRIGFGBMSA-N

Isomeric SMILES

C[C@](CN)(C(=O)OC)N.Cl.Cl

Canonical SMILES

CC(CN)(C(=O)OC)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.